molecular formula C22H18N6O4 B2938839 2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251631-55-6

2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2938839
CAS No.: 1251631-55-6
M. Wt: 430.424
InChI Key: XRWWNLPITCOGQR-UHFFFAOYSA-N
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Description

The compound 2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic hybrid molecule featuring a triazolopyridazinone core linked to a 1,2,4-oxadiazole moiety substituted with a 2,3-dimethoxyphenyl group. This structure combines two pharmacologically relevant scaffolds:

  • The 1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one core is associated with diverse biological activities, including kinase inhibition and antimicrobial properties.

Synthesis of analogous compounds typically involves cyclocondensation reactions. For instance, substituted 1,2,4-oxadiazoles are synthesized via reactions between carboxylic acid derivatives and amidoximes under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization employs spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4/c1-30-17-10-6-9-15(20(17)31-2)21-23-19(32-26-21)13-27-22(29)28-18(25-27)12-11-16(24-28)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWWNLPITCOGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one represents a novel hybrid structure that combines oxadiazole and triazole moieties. This compound has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O3C_{20}H_{19}N_5O_3 with a molecular weight of 381.4 g/mol. The detailed structure includes multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and triazole rings is particularly significant as these structures are known for their pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound. The following sections summarize key findings related to its anticancer properties and other pharmacological effects.

Anticancer Activity

  • Mechanism of Action : The compound exhibits anticancer activity by targeting various enzymes involved in cancer cell proliferation. It has been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation of gene expression in cancer cells .
  • In Vitro Studies : In vitro assays demonstrated that derivatives of oxadiazoles, including this compound, have significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values in the low micromolar range for several derivatives against breast cancer cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the oxadiazole ring can enhance potency and selectivity against specific cancer types. The presence of electron-donating groups like methoxy enhances the activity by improving solubility and bioavailability .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of HDAC
AnticancerTargeting thymidylate synthase
Anti-inflammatoryCOX inhibition

Case Studies

  • Case Study 1 : A recent investigation into a series of oxadiazole derivatives found that modifications significantly impacted their anticancer efficacy. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity against colon cancer cells .
  • Case Study 2 : Another study focused on the anti-inflammatory properties of similar compounds showed a reduction in inflammatory markers in animal models when treated with oxadiazole derivatives containing triazole rings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives:

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis Method Pharmacological Notes
Target Compound 2,3-Dimethoxyphenyl (oxadiazole), phenyl (pyridazinone) C₂₃H₂₀N₆O₄* 468.45 g/mol† Cyclocondensation with Cs₂CO₃/DMF Unknown (no reported bioactivity in evidence)
2-((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one 4-Isopropoxyphenyl (oxadiazole), 4-methoxyphenyl C₂₃H₂₂N₄O₄ 418.4 g/mol Unspecified No activity reported
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one 5-Thioxo-triazole, phenyl C₁₉H₁₅N₅OS 369.42 g/mol Ethanol/NaOAc with monochloroacetic acid Mentioned but not detailed
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (e.g., 4a–k) Pyrimidinone, variable R-groups Varies Varies TMSCl-mediated cycloaddition in DMF/MeCN Focus on synthetic methodology

*Calculated based on structural formula.
†Estimated using standard atomic weights.

Key Observations

The 5-thioxo-triazole moiety in introduces a sulfur atom, which could modulate electronic properties and binding interactions in biological targets.

Synthetic Flexibility: The target compound’s synthesis mirrors methods for analogous oxadiazoles (e.g., Cs₂CO₃-mediated reactions ), whereas thiazolo-triazolo derivatives require harsher conditions (e.g., monochloroacetic acid ). Three-component cycloadditions (e.g., TMSCl in DMF/MeCN ) offer modularity for introducing pyrimidinone rings, contrasting with the target compound’s simpler two-step synthesis.

Spectroscopic Characterization: All compounds are validated via ¹H/¹³C NMR and mass spectrometry, but the target compound’s dimethoxy groups would produce distinct splitting patterns in aromatic regions compared to monosubstituted analogues .

Pharmacological and Physicochemical Trends

  • Metabolic Stability : The 1,2,4-oxadiazole ring generally resists hydrolysis, but electron-donating groups (e.g., methoxy) may alter oxidative metabolism .
  • Thermodynamic Solubility : Bulky substituents (e.g., isopropoxy ) could reduce aqueous solubility compared to smaller groups like methoxy.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,2,4-triazolo[4,3-b]pyridazinone core in this compound?

  • Methodological Answer : The triazolo-pyridazinone scaffold can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, hydrazine hydrate reacts with ethyl 4-hydroxy-4-(substituted phenyl)-2-oxobut-3-enoate under reflux in toluene to form pyrazole intermediates, which are further functionalized with 1,2,4-triazole rings using phosphorus oxychloride (POCl₃) as a cyclizing agent . Key parameters include temperature control (80–100°C), solvent selection (toluene or DMF), and stoichiometric ratios of hydrazine to carbonyl precursors.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR (to verify proton environments and carbon frameworks) and high-performance liquid chromatography (HPLC) (for purity assessment ≥95%). For example, in analogous triazole-pyrazole hybrids, aromatic protons in the 6.5–8.5 ppm range (NMR) and distinct carbonyl signals (~170 ppm in 13C NMR) confirm backbone connectivity. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) due to structural similarities to antifungal triazole derivatives. Use fluorescence-based assays with lanosterol analogs as substrates, monitoring NADPH depletion at 340 nm. IC₅₀ values <10 µM indicate promising activity. Cross-validate with microbial growth inhibition assays (e.g., Candida albicans MIC testing) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing substituent effects on the 2,3-dimethoxyphenyl group?

  • Methodological Answer : Systematically vary substituents on the phenyl ring (e.g., halogenation, alkylation, or methoxy positional isomers) and assess impacts on bioactivity. For example:

  • Electron-withdrawing groups (e.g., Cl at position 4) may enhance enzyme binding via hydrophobic interactions.
  • Steric hindrance from bulky groups (e.g., tert-butyl) could reduce activity.
    Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) to 14-α-demethylase. Validate with in vitro IC₅₀ trends .

Q. What strategies resolve contradictions between in silico docking predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility . Mitigate by:

  • Performing explicit solvent molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand stability in binding pockets.
  • Using ensemble docking (multiple protein conformers from MD trajectories) to account for induced-fit effects.
  • Cross-referencing with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

Q. How to evaluate environmental stability and degradation pathways of this compound?

  • Methodological Answer : Conduct hydrolytic stability studies at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via LC-MS/MS, identifying major metabolites (e.g., oxadiazole ring cleavage products). For photostability, expose to UV light (λ = 254 nm) and track half-life using HPLC. Environmental fate modeling (EPI Suite) predicts bioaccumulation and persistence .

Q. What in vivo models are suitable for preclinical evaluation of pharmacokinetics?

  • Methodological Answer : Use Sprague-Dawley rats for ADME profiling:

  • Oral bioavailability : Dose at 10 mg/kg; measure plasma concentrations via LC-MS over 24h.
  • Tissue distribution : Sacrifice at intervals, homogenize organs (liver, kidney), and quantify compound levels.
  • Metabolite identification : Collect bile/urine for HR-MS/MS analysis. Compare with in vitro microsomal stability data (e.g., CYP3A4/2D6 inhibition) .

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